Daimuron

Vue d'ensemble

Description

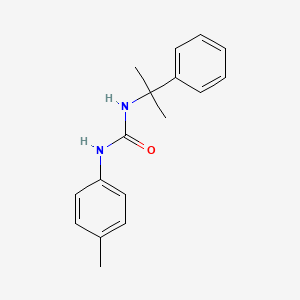

Daimuron, also known as N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea, is a selective herbicide primarily used to control grass weeds in paddy rice fields. It belongs to the class of substituted urea herbicides and is known for its systemic conduction properties. This compound is particularly effective against weeds of the Cyperaceae family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Daimuron can be synthesized through the reaction of α,α-dimethylbenzyl isocyanate with p-toluidine in solvents like toluene or chlorobenzene. This method is favored due to its mild reaction conditions, high yield, and the easy availability of raw materials .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous process of reacting 3-substituted dioxazolones with commercially available amines. This method is eco-friendly and scalable, allowing for the gram-scale preparation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Daimuron undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed by boiling in 1 mol/L hydrochloric acid for 6 hours.

Oxidation and Reduction: Specific details on oxidation and reduction reactions of this compound are limited, but it is known to be stable under heating and ultraviolet light irradiation.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (1 mol/L) under boiling conditions.

Stability: this compound is stable in a pH range of 2 to 10 and under ultraviolet light.

Major Products Formed: The primary product formed from the hydrolysis of this compound is its corresponding amine and isocyanate derivatives .

Applications De Recherche Scientifique

Efficacy in Weed Control

Daimuron has shown effectiveness in controlling specific weed families, notably the Cyperaceae family. Research indicates that it significantly reduces the growth of these weeds while maintaining the health of rice plants. For instance, studies have documented its ability to inhibit seminal root growth in competing weed species, thereby enhancing rice crop yield .

Table 1: Comparison of Herbicidal Efficacy

| Herbicide | Target Weeds | Application Rate (kg/ha) | Effectiveness (%) |

|---|---|---|---|

| This compound | Cyperaceae, Annual Grasses | 1.0 - 2.0 | 80-90 |

| Bensulfuron-methyl | Broadleaf Weeds | 0.5 - 1.0 | 75-85 |

| Bromobutide | Grasses | 1.5 - 3.0 | 70-80 |

Environmental Impact and Safety

While this compound is effective in weed control, its environmental fate and ecotoxicity are areas requiring further research. Current data on its degradation and potential impact on non-target organisms remain limited . The compound has low aqueous solubility, which may influence its runoff characteristics during rainfall events in paddy fields .

Table 2: Environmental Characteristics of this compound

| Property | Value |

|---|---|

| Aqueous Solubility | Low |

| Soil Adsorption Coefficient | Moderate |

| Ecotoxicity (Aquatic) | Unknown |

| Human Health Risk | Uncertain |

Case Studies on this compound Application

Several studies have documented the application of this compound in various agricultural settings:

- Study on Runoff Characteristics : A study demonstrated that the volume of this compound runoff from paddy fields was significantly lower compared to surface runoff volumes, indicating effective retention within the soil matrix .

- Monitoring Pesticide Discharge : Research utilizing Monte Carlo simulations assessed uncertainties in pesticide discharge from paddy plots treated with this compound and other herbicides, providing insights into its environmental behavior under different conditions .

Market Presence and Future Directions

This compound occupies a notable share in the paddy rice herbicide market alongside other active substances like Benzobicyclon and Cafenstrole . The continued development of new formulations and combinations with other herbicides is expected to enhance its efficacy and safety profile.

Mécanisme D'action

Daimuron exerts its herbicidal effects by being absorbed through the roots of plants, where it inhibits the elongation of roots and underground stems. This inhibition controls the growth of the above-ground parts of the plants, leading to the death of the weeds

Comparaison Avec Des Composés Similaires

Diuron: Another substituted urea herbicide with similar herbicidal properties.

Linuron: Known for its use in controlling broadleaf and grassy weeds.

Thidiazuron: Used as a defoliant in cotton farming.

Uniqueness of Daimuron: this compound is unique in its specific effectiveness against Cyperaceae family weeds and its systemic conduction properties. Unlike some other urea herbicides, this compound is not a photosynthesis inhibitor, making it effective in both light and dark conditions .

Activité Biologique

Daimuron, chemically classified as a substituted urea derivative (specifically an arylurea), is primarily utilized as a herbicide in agricultural applications. Its efficacy in controlling various weed species makes it a valuable asset in crop protection, particularly in rice paddies and cereal crops. This article delves into the biological activity of this compound, exploring its mechanisms of action, effectiveness, and environmental impact through diverse sources and case studies.

- Molecular Formula : C₁₇H₂₀N₂O

- Molecular Weight : Approximately 268.35 g/mol

- Appearance : Colorless, odorless solid

This compound exhibits herbicidal activity through several key mechanisms:

- Inhibition of Cellulose Synthesis : One proposed mechanism involves disrupting cellulose synthesis in susceptible weeds, leading to abnormal growth and eventual plant death.

- Impact on Photosynthesis : It affects photosynthetic processes and other metabolic pathways essential for plant growth, contributing to reduced growth rates and plant mortality.

- Enzyme Inhibition : The compound inhibits specific enzymes critical for plant physiological functions, further enhancing its herbicidal efficacy.

Efficacy in Agricultural Settings

This compound has been extensively studied for its effectiveness against a variety of weed species. Research indicates that it performs comparably to or better than other herbicides when used alone or in combination with additional weed control methods. Below is a summary table comparing this compound with other herbicides:

| Herbicide | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C₁₇H₂₀N₂O | Effective against broadleaf weeds and grasses | Selective action with minimal impact on crops |

| Linuron | C₁₈H₁₈ClN₃O | Broad-spectrum herbicide | Chlorine substitution enhances activity |

| Diuron | C₁₄H₁₄Cl₂N₂O | Used for aquatic weed control | More persistent in water due to dual chlorine atoms |

| Isoproturon | C₁₄H₁₈N₂O | Selective for cereals | Targets grass weeds through different metabolic pathways |

Herbicidal Effectiveness

In various studies, this compound has shown significant effectiveness in controlling weed populations in rice paddies. For instance, a study conducted in Japan indicated that this compound significantly reduced the biomass of common weed species compared to untreated controls, demonstrating its potential to enhance crop yields by minimizing competition .

Environmental Impact

Research has also focused on the environmental implications of using this compound. It has been observed that while effective against target weeds, this compound can interact with soil microorganisms, potentially disrupting soil health and nutrient cycling. Additionally, concerns regarding its persistence in the environment raise questions about bioaccumulation and toxicity to non-target organisms.

Toxicity and Safety Profile

This compound exhibits mild toxicity in humans and animals upon ingestion or dermal absorption. Safety evaluations are essential to ensure that agricultural workers and consumers are protected from potential exposure risks associated with its use.

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYRZQHKCHEXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058099 | |

| Record name | Daimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42609-52-9 | |

| Record name | Daimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daimuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9676S9U11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does daimuron work as a herbicide?

A1: this compound primarily acts by inhibiting photosynthesis in susceptible plants. [] It disrupts the photosynthetic electron transport chain, ultimately leading to plant death. [] While it effectively controls a variety of weeds, it exhibits selectivity towards rice. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is an arylurea compound with the chemical name 1-(α,α-dimethylbenzyl)-3-p-tolylurea. []

Q3: How does this compound behave under paddy field conditions?

A3: this compound demonstrates a half-life of 15.2 days under submerged paddy conditions. [] Its movement in the paddy soil is influenced by water depth and leaching rates. []

Q4: How do structural changes to this compound affect its activity?

A4: Research on α-methylbenzylphenylureas, structural analogs of this compound, revealed that the (S)-enantiomers, particularly those containing halogens, exhibited enhanced relieving activity against bensulfuron-methyl injury in rice. [] Hydrophobicity, chirality, and substitution patterns significantly influenced their activity. []

Q5: Are there any challenges in formulating this compound?

A5: While not explicitly mentioned in the provided research, the development of flowable formulations for herbicides like this compound has been explored to improve application efficiency and minimize potential environmental impacts. []

Q6: What are the known toxicological effects of this compound?

A6: While this specific research collection doesn't delve into detailed toxicology, a study comparing the effects of different herbicides on benthic invertebrates found that the application of imazosulfuron · oxaziclomefone · clomeprop · this compound was associated with significantly lower Oligochaeta numbers compared to fields treated with dimethametryn · pyrazosulfuron-ethyl · pyriftalid · pretilachlor. [] This suggests potential differences in toxicity between herbicide combinations.

Q7: How does this compound enter water systems and what are the implications?

A7: this compound can be discharged from paddy fields through surface runoff, particularly after rainfall events. [] Studies around Lake Biwa, Japan, identified this compound loss rates ranging from 11.3% to 44.8%. [] Its concentration in water peaked after application periods (early to mid-May) coinciding with increased surface drainage from rainfall. [] Water management practices like intermittent irrigation and extended water holding periods are suggested to mitigate runoff. []

Q8: What factors influence this compound loss from paddy fields?

A8: Soil adsorption is a key factor influencing this compound loss. [] Research using multiple regression analysis indicated that soil adsorption constants played a more significant role than water solubility or Henry's law constant in predicting this compound loss in paddy fields. []

Q9: How is this compound typically analyzed in environmental samples?

A9: Liquid chromatography coupled with time-of-flight mass spectrometry (LC/TOF-MS) has been successfully employed for the simultaneous analysis of this compound and other pesticides in river water. [] This method offers high sensitivity, with a detection limit of 0.0034 ppb for this compound. [] On-line solid-phase extraction techniques can be integrated to streamline sample preparation for analyzing compounds with varying hydrophobicities like this compound. []

Q10: Are there alternative herbicides to this compound in rice cultivation?

A10: Research highlights the effectiveness of K-11451, a benzenesulfonylurea herbicide, for controlling weeds in submerged paddy conditions. [] Notably, a mixture of K-11451, mefenecet, and this compound provided broad-spectrum weed control without harming rice, suggesting its potential as a comprehensive herbicide solution. []

- Dimepiperate and this compound have shown potential in reducing rice injury caused by chloroacetanilide herbicides like pretilachlor. [, , ]

- Studies have explored the synthesis of this compound, aiming to improve its production process and environmental impact. []

- This compound is often studied in combination with other herbicides and safeners to enhance efficacy and mitigate crop damage. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.